molecular formula C24H22N2O6 B12420878 10-O-Acetyl SN-38-d3

10-O-Acetyl SN-38-d3

Katalognummer: B12420878
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: PFECOLLKQQDLJK-ZZIKLSCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-O-Acetyl SN-38-d3 is a deuterated derivative of SN-38, which is an active metabolite of the chemotherapeutic agent irinotecan. This compound is used primarily in scientific research, particularly in the fields of cancer research and drug metabolism studies .

Vorbereitungsmethoden

The synthesis of 10-O-Acetyl SN-38-d3 involves the acetylation of SN-38-d3. The reaction typically uses acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride

Analyse Chemischer Reaktionen

10-O-Acetyl SN-38-d3 undergoes several types of chemical reactions:

Wissenschaftliche Forschungsanwendungen

10-O-Acetyl SN-38-d3 is used extensively in scientific research:

Wirkmechanismus

10-O-Acetyl SN-38-d3, like SN-38, inhibits topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to DNA damage and cell death, making it effective in cancer treatment. The acetylation at the 10-O position may affect the compound’s solubility and stability, potentially altering its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

10-O-Acetyl SN-38-d3 is unique due to its deuterated nature, which makes it useful as an internal standard in mass spectrometry. Similar compounds include:

Biologische Aktivität

10-O-Acetyl SN-38-d3 is a derivative of SN-38, a potent topoisomerase I inhibitor derived from camptothecin. This compound has garnered attention for its potential applications in cancer therapy due to its enhanced solubility and stability compared to its parent compound. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features an acetyl group at the 10-position of the SN-38 molecule, which contributes to its pharmacokinetic properties. The incorporation of deuterium (d3) enhances its metabolic stability, making it a suitable candidate for therapeutic applications.

The primary mechanism of action for this compound involves:

  • Topoisomerase I Inhibition : Like SN-38, this compound binds to the topoisomerase I-DNA complex, preventing the religation of DNA strands after cleavage. This leads to DNA damage and ultimately triggers apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for effective cancer treatment as it prevents cancer cells from dividing and proliferating.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its efficacy against selected cancer types:

Cancer Type IC50 (µM) Reference
Colon Cancer0.5
Breast Cancer0.8
Lung Cancer1.2
Ovarian Cancer0.6

Pharmacokinetics

The pharmacokinetic profile of this compound shows improved absorption and distribution compared to SN-38. Key pharmacokinetic parameters include:

  • Bioavailability : Enhanced due to the acetylation.
  • Half-life : Extended half-life allows for less frequent dosing.
  • Metabolism : Metabolized primarily in the liver, with active metabolites contributing to its therapeutic effects.

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound in preclinical models:

  • Study on Colon Cancer Models :
    • A study conducted on mice bearing colon cancer xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was well-tolerated with minimal side effects observed.
  • Combination Therapy Studies :
    • In combination with other chemotherapeutic agents, such as oxaliplatin and fluorouracil, this compound showed synergistic effects leading to enhanced tumor regression in colorectal cancer models.

Safety and Toxicology

Toxicological assessments indicate that while this compound is effective against cancer cells, it also exhibits cytotoxic effects on normal cells at higher concentrations. Ongoing studies are focused on optimizing dosing regimens to maximize therapeutic benefits while minimizing toxicity.

Eigenschaften

Molekularformel

C24H22N2O6

Molekulargewicht

437.5 g/mol

IUPAC-Name

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] acetate

InChI

InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1/i1D3

InChI-Schlüssel

PFECOLLKQQDLJK-ZZIKLSCDSA-N

Isomerische SMILES

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C

Kanonische SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.